molecular formula C14H11Cl2N5OS B11256147 N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11256147
M. Wt: 368.2 g/mol
InChI Key: MXOMIKGALIMLOI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a pyrrole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is usually introduced via a nucleophilic substitution reaction.

    Final Assembly: The final step involves coupling the triazole and pyrrole intermediates with the dichlorophenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to various reduced forms.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, making it a subject of interest in pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,4-difluorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(3,4-dichlorophenyl)-2-{[4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the specific combination of its functional groups. The presence of both dichlorophenyl and pyrrole-triazole moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H11Cl2N5OS

Molecular Weight

368.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H11Cl2N5OS/c15-11-4-3-10(7-12(11)16)18-13(22)8-23-14-19-17-9-21(14)20-5-1-2-6-20/h1-7,9H,8H2,(H,18,22)

InChI Key

MXOMIKGALIMLOI-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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